REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[NH3:10]>CO>[NH2:1][C:2]1[N:7]=[C:6]([NH2:10])[CH:5]=[C:4]([CH3:9])[N:3]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 13 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is placed in a high pressure vessel
|
Type
|
TEMPERATURE
|
Details
|
heated to 130°-165° C. under a pressure of 140-250 psig, where it
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is removed
|
Type
|
WASH
|
Details
|
The reaction vessel is washed with 200 mL of methanol
|
Type
|
CONCENTRATION
|
Details
|
The combination is concentrated under reduced pressure to a residual solid
|
Type
|
STIRRING
|
Details
|
The solid is then stirred for 2 hours at ambient temperature with 100 mL of aqueous 30% ammonia
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
the solid is collected by filtration
|
Type
|
CUSTOM
|
Details
|
The solid is dried
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=N1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |